molecular formula C18H15ClF3N3O2 B2908629 1-(2-Chloropyridine-4-carbonyl)-4-[4-(trifluoromethyl)benzoyl]piperazine CAS No. 1119220-24-4

1-(2-Chloropyridine-4-carbonyl)-4-[4-(trifluoromethyl)benzoyl]piperazine

Cat. No.: B2908629
CAS No.: 1119220-24-4
M. Wt: 397.78
InChI Key: QHJFGQKGNBQGJD-UHFFFAOYSA-N
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Description

1-(2-Chloropyridine-4-carbonyl)-4-[4-(trifluoromethyl)benzoyl]piperazine is a complex organic compound that features a piperazine ring substituted with a chloropyridine and a trifluoromethylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloropyridine-4-carbonyl)-4-[4-(trifluoromethyl)benzoyl]piperazine typically involves multi-step organic reactions. One common method includes:

    Formation of the Chloropyridine Intermediate: Starting with 2-chloropyridine, the carbonyl group is introduced via a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Preparation of the Piperazine Derivative: The piperazine ring is then functionalized with the 4-(trifluoromethyl)benzoyl group through a nucleophilic substitution reaction, often using 4-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine.

    Coupling Reaction: Finally, the chloropyridine intermediate is coupled with the piperazine derivative under conditions that facilitate the formation of the desired product, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: In an industrial setting, the synthesis may be optimized for scale-up by employing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of greener solvents and catalysts is also explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloropyridine-4-carbonyl)-4-[4-(trifluoromethyl)benzoyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2-Chloropyridine-4-carbonyl)-4-[4-(trifluoromethyl)benzoyl]piperazine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Biology: The compound may be used in studies involving cell signaling pathways and molecular interactions.

    Materials Science: Its unique structural features make it a candidate for developing novel materials with specific electronic or optical properties.

    Industry: The compound can be utilized in the synthesis of advanced polymers or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of 1-(2-Chloropyridine-4-carbonyl)-4-[4-(trifluoromethyl)benzoyl]piperazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of receptor signaling, or interference with protein-protein interactions.

Comparison with Similar Compounds

    1-(2-Chloropyridine-4-carbonyl)-4-benzoylpiperazine: Lacks the trifluoromethyl group, which may affect its reactivity and binding affinity.

    1-(2-Chloropyridine-4-carbonyl)-4-[4-methylbenzoyl]piperazine: Contains a methyl group instead of a trifluoromethyl group, potentially altering its electronic properties.

    1-(2-Chloropyridine-4-carbonyl)-4-[4-chlorobenzoyl]piperazine: Features a chlorine atom on the benzoyl group, which may influence its chemical behavior.

Uniqueness: 1-(2-Chloropyridine-4-carbonyl)-4-[4-(trifluoromethyl)benzoyl]piperazine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.

Properties

IUPAC Name

[4-(2-chloropyridine-4-carbonyl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClF3N3O2/c19-15-11-13(5-6-23-15)17(27)25-9-7-24(8-10-25)16(26)12-1-3-14(4-2-12)18(20,21)22/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJFGQKGNBQGJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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